![molecular formula C21H26O10 B2523426 [3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate CAS No. 14581-78-3](/img/structure/B2523426.png)
[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate, commonly known as TMAOM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMAOM is a derivative of cellulose acetate and is a white crystalline solid with a molecular formula of C20H22O10.
Scientific Research Applications
Alternative Route of Biodiesel Production
One area of research relevant to the broader family of acetate compounds is the production of biodiesel via interesterification, using methyl acetate as an alternative to methanol. This method addresses environmental concerns associated with excess waste glycerol, presenting a cleaner and more sustainable process. The by-product, triacetin, has been found to have excellent qualities as a fuel additive, enhancing the sustainability of biodiesel production (Esan et al., 2021).
Wastewater Treatment in the Pesticide Industry
Another study discusses the treatment options for wastewater produced by the pesticide industry, which contains a range of toxic pollutants. Biological processes and granular activated carbon are highlighted as effective methods for removing these compounds from wastewater, underscoring the importance of advanced treatment methods in mitigating environmental impact (Goodwin et al., 2018).
Immunomodulatory Applications
Research on oxyethylammonium methylphenoxyacetate, a compound with a similar phenoxy moiety, highlights its potential as an adaptogenic immunomodulator. It has shown effectiveness in treating and preventing conditions related to immune system weakness, including post-viral syndromes, without adverse effects, indicating its suitability for inclusion in complex rehabilitation programs (Rybachkova, 2022).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the study of methanogenic pathways using stable carbon isotopic signatures sheds light on the environmental fate of acetate compounds. Understanding the isotopic fractionation during acetate turnover in various conditions can inform environmental monitoring and remediation strategies (Conrad, 2005).
properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNBHYQEYRONSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

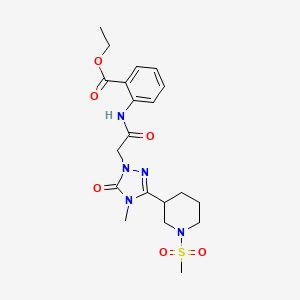
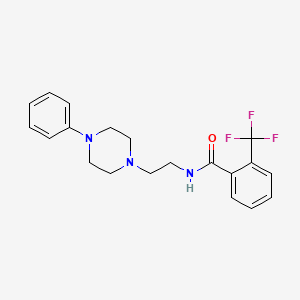
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2523345.png)
![ethyl 4-((4-((3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2523349.png)
![3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole](/img/structure/B2523350.png)
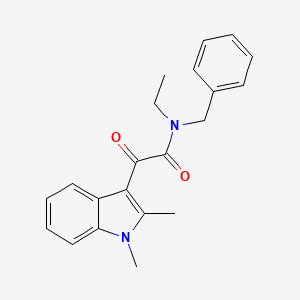
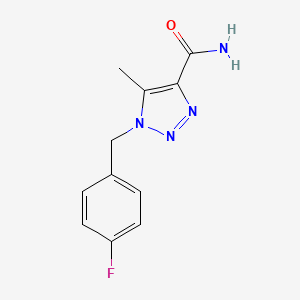
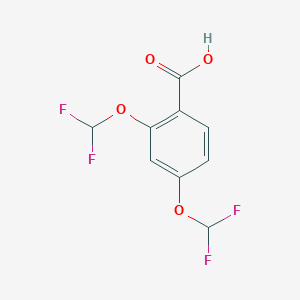
![tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2523355.png)
![N-(3-chlorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2523356.png)
![N-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2523357.png)
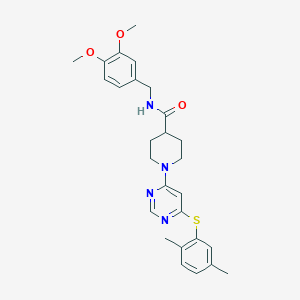
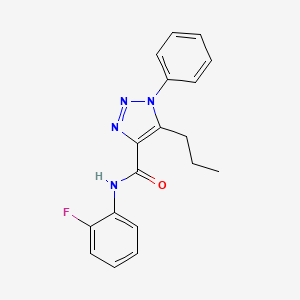
![2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide](/img/structure/B2523361.png)